molecular formula C11H12O4 B8297402 methyl (2R)-2-(3-formylphenoxy)propionate

methyl (2R)-2-(3-formylphenoxy)propionate

Cat. No. B8297402
M. Wt: 208.21 g/mol
InChI Key: XYICAICUHXILNM-MRVPVSSYSA-N
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Patent
US06664214B1

Procedure details

Into 100 ml of ethyl acetate was dissolved 5.09 g of methyl 2-(3-formylphenoxy)propionate; 0.57 g of 10% palladium on carbon was added; the mixture was stirred for 30 minutes in a hydrogen atmosphere at atmospheric pressure. The reaction solution was filtered; the filtrate was concentrated and the residue was subjected to silica gel column chromatography to give 3.20 g of methyl 2-[3-(hydroxymethyl)phenoxy]propionate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Quantity
5.09 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[O:6][CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])=[O:2].[H][H]>[Pd].C(OCC)(=O)C>[OH:2][CH2:1][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[O:6][CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0.57 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
5.09 g
Type
reactant
Smiles
C(=O)C=1C=C(OC(C(=O)OC)C)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(OC(C(=O)OC)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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